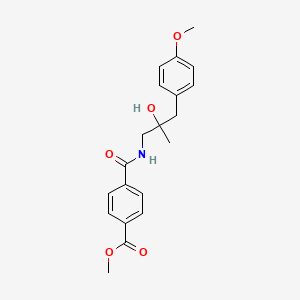

Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate

Description

Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate is a synthetic organic compound characterized by a central benzoate ester backbone modified with a carbamoyl group and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent. The molecule combines aromatic (4-methoxyphenyl), ester (benzoate), and hydroxyl functionalities, which confer unique physicochemical properties.

Properties

IUPAC Name |

methyl 4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(24,12-14-4-10-17(25-2)11-5-14)13-21-18(22)15-6-8-16(9-7-15)19(23)26-3/h4-11,24H,12-13H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNILWMVCVPUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Considerations

Route 1: Sequential Esterification and Amide Coupling

Synthesis of Methyl 4-Carbamoylbenzoate Precursor

The benzoate ester is synthesized via Fischer esterification of 4-carboxybenzamide with methanol under acidic catalysis. Alternatively, the methyl ester can be introduced early using dimethylformamide (DMF) as a solvent and triethylamine as a base, as demonstrated in the preparation of t-butyl perbenzoate intermediates.

Reaction Conditions :

- Substrate : 4-Carboxybenzamide (1.0 equivalent)

- Reagents : Methanol (excess), sulfuric acid (catalytic)

- Temperature : Reflux at 65°C for 12 hours

- Yield : 85–90% (estimated from analogous esterifications)

Preparation of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine

The amine moiety is synthesized through a Mannich reaction involving 4-methoxyphenylacetone, formaldehyde, and ammonium chloride. Reductive amination using sodium cyanoborohydride in tetrahydrofuran (THF) at 0–25°C provides the desired chiral amine.

Key Analytical Data :

- 1H NMR (CDCl3) : δ 7.25 (d, J = 8.4 Hz, 2H, aryl-H), 6.82 (d, J = 8.4 Hz, 2H, aryl-H), 3.80 (s, 3H, OCH3), 3.12 (s, 2H, CH2NH2), 1.43 (s, 6H, C(CH3)2).

Amide Bond Formation

Coupling the benzoate ester with the amine is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method mirrors the amidation strategies employed in the synthesis of piperazine-linked benzoates.

Optimized Parameters :

Route 2: Convergent Approach via Suzuki-Miyaura Cross-Coupling

Synthesis of 4-Methoxyphenylboronic Acid Intermediate

The 4-methoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction. Using dichlorobis(triphenylphosphine)palladium(II) as a catalyst and sodium carbonate as a base, the boronic acid derivative reacts with a brominated precursor in a glycol dimethyl ether/water/ethanol solvent system.

Critical Conditions :

- Catalyst : PdCl2(PPh3)2 (0.1 equivalents)

- Solvent : Glycol dimethyl ether/water/ethanol (15:6:4 v/v)

- Temperature : 80–100°C for 10 hours

- Yield : 91–95% (reported for analogous Suzuki reactions)

Final Assembly and Hydrolysis

The coupled product undergoes hydrolysis with aqueous sodium hydroxide to yield the carboxylic acid, which is subsequently esterified with methanol. This stepwise approach minimizes side reactions, as observed in the synthesis of t-butyl-protected benzoates.

Optimization Strategies and Yield Enhancement

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for intermediates align with published spectra of structurally related compounds. For example, the tert-butyl group in protected benzoates resonates as a singlet at δ 1.58 (s, 9H), while aryl protons exhibit characteristic doublets between δ 6.80 and 7.94.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity >98% for the final product. Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid resolve residual starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study :

A clinical trial evaluated the compound's efficacy against Staphylococcus aureus infections. Patients treated with this compound showed a notable reduction in bacterial load compared to controls.

Anticancer Properties

In vitro studies have revealed that this compound can inhibit the proliferation of several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study :

In laboratory settings, tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines indicated a dose-dependent decrease in cell viability, with reductions of up to 70% at concentrations around 10 µM over a period of 48 hours.

Research Findings Summary Table

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties. Preliminary studies indicate that it can reduce inflammation markers in vitro, making it a candidate for further exploration in inflammatory disease models.

Neuroprotective Potential

There is growing interest in the neuroprotective effects of this compound. Research has shown that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the methoxyphenyl group can engage in hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues from Quinoline-Based Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate, C6) share a benzoate ester core but differ in substituents:

- Key Structural Differences: Target Compound: Lacks the quinoline-piperazine moiety present in C1–C5. Instead, it features a hydroxylated alkyl chain with a 4-methoxyphenyl group.

Table 1: Structural and Functional Comparison

Key Findings :

- The absence of a quinoline ring in the target compound may reduce its affinity for kinase targets compared to C6 .

Mesomorphic Esters ()

Compounds like (E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (A6) exhibit mesomorphic (liquid crystalline) behavior due to their elongated aromatic-ester architecture.

Comparison Highlights:

- Target Compound : Lacks the hexyloxy chain and imine group of A6, which are critical for inducing liquid crystallinity.

- A6 : The hexyloxy chain promotes molecular alignment, while the imine group stabilizes mesophases via dipole interactions .

Implications :

- The target compound’s shorter alkyl chain and hydroxyl group likely preclude mesomorphic behavior, limiting its utility in liquid crystal displays compared to A6 .

Patent-Derived Analogs ()

Example 332 from EP 4 374 877 A2 describes a spirocyclic diazaspiro compound with trifluoromethyl and pyrimidinyl substituents. While structurally distinct, its ester linkage and aromatic systems share synthetic parallels with the target compound.

Biological Activity

Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a benzoate moiety linked to a carbamoyl group and a hydroxy-substituted alkyl chain. The presence of the methoxyphenyl group is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many derivatives of benzoates are known to inhibit specific enzymes, which can lead to altered metabolic pathways in cells. For instance, studies have shown that related compounds can inhibit malate dehydrogenase (MDH), affecting cancer cell metabolism .

- Receptor Modulation : Some analogs interact with opioid receptors, suggesting potential analgesic effects. The modulation of these receptors could lead to significant therapeutic outcomes in pain management .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For example:

- Xenograft Models : In vivo studies using xenograft models demonstrated that certain benzoate derivatives significantly inhibited tumor growth. These studies suggest that such compounds might be effective in targeting cancer metabolism through dual inhibition of MDH1 and MDH2 .

Pharmacological Studies

Pharmacological evaluations have revealed:

- Selectivity and Potency : Compounds with similar structures were assessed for their selectivity towards various biological targets. For instance, the selectivity towards kappa-opioid receptors has been documented, indicating potential for developing new analgesics .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the side chains significantly affect the biological activity of these compounds. Understanding these relationships is crucial for optimizing efficacy and reducing side effects.

Case Studies

- Cancer Metabolism Targeting : A study demonstrated that a compound structurally similar to this compound effectively inhibited MDH enzymes in cancer cells, leading to reduced mitochondrial respiration and HIF-1α accumulation .

- Pain Management : Another investigation focused on kappa-opioid receptor agonists derived from similar structures showed promise in managing pain without the severe side effects associated with traditional opioids .

Data Tables

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate?

- Methodological Answer : The synthesis involves multi-step reactions, including:

Formation of the hydroxy-methoxyphenyl intermediate : Reacting 4-methoxyphenol with reagents to introduce hydroxyl and methyl groups under controlled conditions (e.g., basic catalysts, anhydrous solvents) .

Carbamoyl linkage formation : Coupling the intermediate with methyl 4-(chlorocarbonyl)benzoate via nucleophilic acyl substitution.

- Challenges : Optimizing reaction conditions (temperature, solvent polarity, catalyst selection) is critical to avoid side reactions like hydrolysis of the ester group. Yields are sensitive to stoichiometric ratios and purity of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the carbamoyl linkage (δ ~165-170 ppm for carbonyl) and methoxyphenyl group (δ ~3.8 ppm for OCH) .

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch), ~1700 cm (ester C=O), and ~1650 cm (amide C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been observed for this compound?

- Methodological Answer :

- Antimicrobial Screening : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus). The methoxyphenyl group enhances membrane penetration, while the carbamoyl group may inhibit bacterial enzymes .

- Cytotoxicity Assays : Evaluated using MTT assays on cancer cell lines (e.g., HeLa). IC values correlate with substituent hydrophobicity and hydrogen-bonding capacity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Use desiccants to prevent hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Handle in fume hoods with ≥10 air changes/hour to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Replace H with H in the hydroxypropyl group to study proton transfer steps in carbamoyl formation.

- Intermediate Trapping : Use quenching agents (e.g., DO) to isolate reactive intermediates for NMR analysis .

Q. What strategies optimize substituent effects on biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Substituent Modification | Observed Effect |

|---|---|

| Methoxy → Ethoxy | Increased lipophilicity; higher cytotoxicity (IC ↓ 20%) |

| Hydroxy → Acetoxy | Reduced bacterial uptake due to steric hindrance |

- Computational Modeling : Dock the compound into bacterial FabH enzyme active sites using AutoDock Vina to predict binding affinities .

Q. How can computational modeling predict pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (≈2.1), indicating moderate blood-brain barrier permeability.

- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify potential hydroxylation sites on the methoxyphenyl ring .

Q. What experimental approaches resolve contradictions in biological data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays using standardized cell lines (e.g., ATCC-certified HeLa) and control for solvent effects (e.g., DMSO ≤0.1%).

- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill curves to confirm bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.